5-(2-ethoxy-5-methylphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2-Ethoxy-5-methylphenyl)-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes an ethoxy group, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxy-5-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-ethoxy-5-methylphenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxy-5-methylphenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives .
Scientific Research Applications
5-(2-Ethoxy-5-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-ethoxy-5-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
5-(2-Ethoxy-5-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific structural features, such as the ethoxy and methyl groups attached to the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-(2-ethoxy-5-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-11-5-4-8(2)6-9(11)10-7-12(13)15-14-10/h4-7H,3H2,1-2H3,(H3,13,14,15) |
InChI Key |
NJSGSKMZTQIOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C2=CC(=NN2)N |
Origin of Product |
United States |
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